6-(4-Ethoxyphenyl)pyrimidin-4-amine
Overview
Description
6-(4-Ethoxyphenyl)pyrimidin-4-amine is a chemical compound characterized by its pyrimidine ring structure substituted with an ethoxyphenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Ethoxyphenyl)pyrimidin-4-amine typically involves the reaction of 4-ethoxyaniline with a suitable pyrimidine derivative under controlled conditions. One common method is the condensation reaction between 4-ethoxyaniline and malononitrile in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of production method depends on factors such as cost, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Ethoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of amines or other reduced derivatives.
Substitution: Introduction of various alkyl or aryl groups at the pyrimidine ring.
Scientific Research Applications
Chemistry: In chemistry, 6-(4-Ethoxyphenyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore its use in drug development.
Medicine: Due to its biological activity, this compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new medications.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-(4-Ethoxyphenyl)pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
4-Ethoxyphenylurea: Similar structure but different functional groups.
4-Ethoxyaniline: Similar ethoxyphenyl group but lacks the pyrimidine ring.
6-(4-Methoxyphenyl)pyrimidin-4-amine: Similar pyrimidine structure but with a methoxy group instead of ethoxy.
Uniqueness: 6-(4-Ethoxyphenyl)pyrimidin-4-amine is unique due to its specific combination of the pyrimidine ring and the ethoxyphenyl group, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
6-(4-ethoxyphenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-16-10-5-3-9(4-6-10)11-7-12(13)15-8-14-11/h3-8H,2H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZUUOZXGSOBAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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